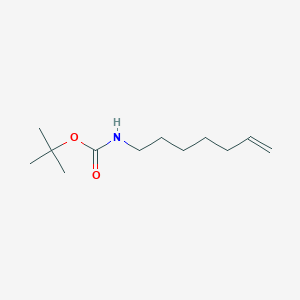

Tert-butyl N-(hept-6-EN-1-YL)carbamate

Vue d'ensemble

Description

Tert-butyl N-(hept-6-EN-1-YL)carbamate (TBNC) is an organic compound with a wide range of applications in the fields of organic synthesis and scientific research. TBNC is a versatile chemical building block used to prepare a variety of compounds, including pharmaceuticals and agrochemicals. TBNC has been used as a reagent in several organic synthesis reactions, including the synthesis of amides, esters, and amines. TBNC can also be used as a catalyst for the synthesis of polymers, and as an intermediate in the synthesis of a variety of organic compounds. TBNC is also used as a reagent in the synthesis of a variety of heterocyclic rings.

Applications De Recherche Scientifique

-

Synthesis of Biologically Active Natural Products

- Field : Organic Chemistry

- Application : The compound tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate, which is structurally similar to the requested compound, has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Method : The synthesis started from commercially available 4-bromo-1H-indole and used simple reagents . The title compound was synthesized with a good yield and selectivity .

- Results : The newly synthesized compounds were characterized by spectral data .

-

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : o-Phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs, which share some structural similarities with the requested compound, have been synthesized and tested for their antimicrobial activity .

- Method : Mono- and di-alkyne-substituted monoboc protected o-phenylenediamines were reacted with different substituted aryl azides to yield new compounds .

- Results : The compounds showed varying degrees of antimicrobial activity. For example, compounds 4k and 5f showed maximum potency against S. aureus (ATCC 25323) strain with MIC value of 6.25 µg/ml, which is comparable with standard drug ciprofloxacin (MIC 6.25 µg/ml) .

-

Synthesis of Biologically Active Natural Products

- Field : Organic Chemistry

- Application : The compound tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate, which is structurally similar to the requested compound, has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Method : The synthesis started from commercially available 4-bromo-1H-indole and used simple reagents . The title compound was synthesized with a good yield and selectivity .

- Results : The newly synthesized compounds were characterized by spectral data .

-

Synthesis of Ceftolozane

- Field : Medicinal Chemistry

- Application : tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate, which shares some structural similarities with the requested compound, is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic .

- Method : The synthesis involved amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .

- Results : The target product and intermediates in each step were characterized by mass spectrometry, 1H and 13C NMR, and FT-IR spectroscopy .

-

Synthesis of Biologically Active Natural Products

- Field : Organic Chemistry

- Application : The compound tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate, which is structurally similar to the requested compound, has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Method : The synthesis started from commercially available 4-bromo-1H-indole and used simple reagents . The title compound was synthesized with a good yield and selectivity .

- Results : The newly synthesized compounds were characterized by spectral data .

-

Synthesis of Ceftolozane

- Field : Medicinal Chemistry

- Application : tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate, which shares some structural similarities with the requested compound, is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic .

- Method : The synthesis involved amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .

- Results : The target product and intermediates in each step were characterized by mass spectrometry, 1H and 13C NMR, and FT-IR spectroscopy .

Propriétés

IUPAC Name |

tert-butyl N-hept-6-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-5-6-7-8-9-10-13-11(14)15-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGZOCOHWJEGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(hept-6-EN-1-YL)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B1390086.png)

![3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390090.png)

![{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B1390091.png)

![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride](/img/structure/B1390096.png)

![[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride](/img/structure/B1390100.png)

![[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride](/img/structure/B1390101.png)

![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)

![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/structure/B1390103.png)